molecular formula C22H21ClN2O4S B2455732 N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide CAS No. 385404-73-9

N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide

Cat. No. B2455732
CAS RN: 385404-73-9
M. Wt: 444.93
InChI Key: OGXUHMLAMCEKHJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR) and is used in scientific research for its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Derivative Studies

Researchers have synthesized various derivatives of phenoxy acetamide, which includes compounds structurally similar to N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide. One study investigated new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, focusing on the influence of solvent on chlorination in the benzene ring of phenoxy acetamide additives (Wang et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into the potential medicinal applications of similar phenoxyacetamide derivatives has been conducted. A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. This included the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluating their efficacy against breast cancer and neuroblastoma cells, as well as in anti-inflammatory and analgesic activities (Rani et al., 2014).

Chemical Carcinogenesis in Aromatic Amines

Another research area involves the metabolism of aromatic amines, which can be metabolized into hydroxamic acids and subsequently conjugated to form N,O-sulfonate and N,O-glucuronide conjugates. The study highlighted the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines, which is pertinent to the understanding of compounds like this compound (Mulder & Meerman, 1983).

Hydrogen Bond Studies in Related Compounds

In a study focusing on hydrogen bonds, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and characterized, providing insights into the molecular structure and electronic behavior of the intramolecular hydrogen-bonds in these compounds (Romero & Margarita, 2008).

Anticancer Potential of Diamide-Coupled Benzophenones

Research into diamide-coupled benzophenone analogues, which share structural similarities with the compound , demonstrated potential anticancer properties. This study involved the synthesis and in-vitro cytotoxic and antiproliferative assay systems of these compounds, suggesting their potential as therapeutic agents (Zabiulla et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(2)17-9-11-18(12-10-17)29-15-22(26)24-21-6-4-3-5-20(21)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUHMLAMCEKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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